O-Benzylglycine toluene-p-sulphonate

Overview

Description

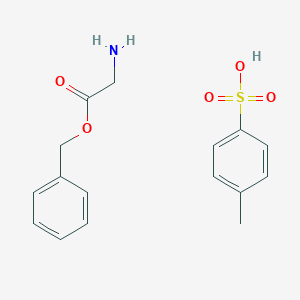

O-Benzylglycine toluene-p-sulphonate (CAS RN 1738-76-7) is an organic sulfonate salt with the molecular formula C₁₆H₁₉NO₅S and a molecular weight of 337.4 g/mol. Its IUPAC name is benzyl 2-aminoacetate;4-methylbenzenesulfonic acid, reflecting its dual-component structure: a benzyl-protected glycine moiety and a p-toluenesulfonic acid counterion. The compound is synthetically derived and is commercially available with a purity of ≥98%, typically stored at -20°C to maintain stability.

Key applications include its role as an intermediate in pharmaceutical synthesis, notably in the production of Racecadotril, an antidiarrheal agent. Analytical methods for its characterization include reverse-phase HPLC using a Newcrom R1 column, with mobile phases containing acetonitrile, water, and phosphoric acid (or formic acid for MS compatibility).

Mechanism of Action

Target of Action

H-Gly-OBzl.TosOH, also known as Glycine Benzyl Ester p-Toluenesulfonate, is a derivative of the amino acid glycine

Mode of Action

They can influence the secretion of anabolic hormones, supply fuel during exercise, and enhance mental performance during stress-related tasks .

Result of Action

The molecular and cellular effects of H-Gly-OBzlAs a glycine derivative, it may contribute to the prevention of exercise-induced muscle damage and enhancement of mental performance during stress-related tasks .

Biochemical Analysis

Biochemical Properties

H-Gly-OBzl.TosOH plays a significant role in biochemical reactions. It influences the secretion of anabolic hormones, supplies fuel during exercise, and enhances mental performance during stress-related tasks

Cellular Effects

The effects of H-Gly-OBzlAmino acid derivatives like H-Gly-OBzl.TosOH are known to prevent exercise-induced muscle damage , suggesting a potential impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of H-Gly-OBzlIt is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Biological Activity

O-Benzylglycine toluene-p-sulphonate (OBG-TS) is a compound derived from glycine, featuring a benzyl group and a toluene-p-sulfonate moiety. Its molecular formula is with a molecular weight of 337.39 g/mol. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications and unique biological activities.

This compound acts primarily as an inhibitor of certain enzymes, particularly those involved in amino acid metabolism. It has been shown to interact with enzymes such as glycine decarboxylase, which is crucial for the metabolism of glycine in the mitochondria. By inhibiting this enzyme, OBG-TS can alter metabolic pathways, leading to significant biological effects.

Pharmacological Effects

- Antimicrobial Activity : OBG-TS has demonstrated antimicrobial properties against various bacterial strains. The sulfonate group contributes to its ability to disrupt bacterial cell membranes, leading to cell lysis.

- Anti-inflammatory Effects : Preliminary studies suggest that OBG-TS may exhibit anti-inflammatory properties by modulating cytokine production and reducing oxidative stress in cells.

- Neuroprotective Properties : Research indicates that OBG-TS may protect neuronal cells from apoptosis and oxidative damage, making it a candidate for neurodegenerative disease therapies.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of OBG-TS against Staphylococcus aureus and Escherichia coli showed that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL. The mechanism was attributed to membrane disruption and inhibition of protein synthesis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 75 µg/mL |

Study 2: Neuroprotection in Cell Cultures

In vitro experiments using neuronal cell cultures exposed to oxidative stress revealed that OBG-TS significantly reduced cell death compared to control groups. The protective effect was linked to the modulation of reactive oxygen species (ROS) levels.

| Treatment | Cell Viability (%) |

|---|---|

| Control | 45 |

| OBG-TS (10 µM) | 78 |

| OBG-TS (50 µM) | 90 |

Synthesis and Characterization

OBG-TS is synthesized through the reaction of benzyl glycine with p-toluenesulfonic acid, yielding a stable crystalline product. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the compound.

Safety and Toxicology

Toxicological assessments indicate that OBG-TS has a low toxicity profile in animal models, with no significant adverse effects observed at therapeutic doses. However, further studies are needed to fully understand its safety in long-term use.

Scientific Research Applications

Key Applications

-

Pharmaceutical Applications

- O-Benzylglycine toluene-p-sulphonate serves as an intermediate in the synthesis of bioactive compounds, particularly in drug formulations. Its structural properties facilitate the development of various pharmaceuticals, including potential treatments for cancer and other diseases.

-

Enzyme Inhibition

- The compound functions as a potent crosslinking inhibitor, crucial for controlling protein interactions in biochemical assays. It has been shown to inhibit the activity of enzymes involved in the formation of crosslinked structures in proteins, which is significant for therapeutic applications where modulation of protein interactions is required.

-

Antimicrobial Properties

- Research indicates that O-benzylglycine derivatives exhibit antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli. This suggests potential use in developing new antibiotics or antimicrobial agents.

-

Neuroprotective Effects

- Preliminary studies have indicated that the compound may possess neuroprotective properties, making it a candidate for further research in neurodegenerative disease therapies.

Case Study 1: Crosslinking Inhibition

In vitro studies demonstrated that this compound effectively inhibited collagen crosslinking. The results indicated a significant reduction in crosslinked products compared to control samples, suggesting its potential utility in treating conditions characterized by excessive tissue stiffness and fibrosis.

Case Study 2: Antimicrobial Activity

A series of experiments tested the efficacy of O-benzylglycine derivatives against various bacterial strains. The compound showed promising results against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for antibiotic development.

Research Findings

The following table summarizes key findings from research studies involving this compound:

| Study | Application | Findings |

|---|---|---|

| Study 1 | Crosslinking Inhibition | Significant reduction in collagen crosslinking products |

| Study 2 | Antimicrobial Activity | Effective against Staphylococcus aureus and Escherichia coli |

| Study 3 | Enzyme Inhibition | Potent inhibitor of specific enzyme activities related to protein interactions |

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing O-Benzylglycine toluene-p-sulphonate in peptide chemistry?

- Methodological Answer : The compound is typically synthesized via sequential protection of amino acids. For example, in azetidine acetate synthesis, carboxyl groups are esterified, amino groups are benzylated, and phenolic hydroxyls are protected by benzylation. The final product is isolated as the toluene-p-sulphonate salt . Characterization involves:

- NMR spectroscopy to confirm benzyl and sulphonate groups.

- Mass spectrometry to verify molecular weight (337.4 g/mol, C₁₆H₁₉NO₅S) .

- HPLC for purity assessment (>93% by weight) .

Q. How does this compound function as a protecting group in organic synthesis?

- Methodological Answer : The sulphonate ester protects hydroxyl or amino groups during multi-step reactions. For instance, in histidine derivative synthesis, it stabilizes intermediates during alkylation with reagents like 2-benzyloxyethyl toluene-p-sulphonate. Deprotection is achieved via acid/base hydrolysis or catalytic hydrogenation . Key advantages include:

- Stability under basic conditions (e.g., NaH in DMF/CH₂Cl₂) .

- Compatibility with Grignard or nucleophilic substitution reactions .

Q. What analytical techniques are essential for verifying the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies benzyl protons (δ 7.2–7.4 ppm) and sulphonate methyl groups (δ 2.3 ppm) .

- IR spectroscopy : Confirms sulphonate S=O stretches (~1350–1150 cm⁻¹) .

- Elemental analysis : Validates molecular formula (C₁₆H₁₉NO₅S) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Kinetic studies in solvents like acetone or DMF reveal competing pathways:

- Substitution : Thiourea attacks the sulphonate group, forming cyclohexylisothiuronium tosylate (first-order kinetics) .

- Elimination : Base-promoted β-hydrogen abstraction yields alkenes (e.g., cyclohexene) under high-dilution conditions . Solvent polarity dictates pathway dominance—polar aprotic solvents favor substitution .

Q. How can cyclization reactions involving this compound be optimized to enhance β-lactam formation?

- Methodological Answer : Cyclization efficiency depends on:

- Base selection : Sodium hydride in CH₂Cl₂/DMF (4:1) minimizes side reactions .

- Reaction concentration : High dilution (≤0.01 M) reduces intermolecular coupling .

- Temperature : Controlled heating (40–50°C) accelerates ring closure without decomposition .

Q. How do solvent and pH conditions influence the protective efficacy of this compound in amino acid derivatives?

- Methodological Answer :

- Solvent effects : Non-polar solvents (e.g., toluene) enhance sulphonate stability during alkylation, while polar solvents (e.g., DMSO) accelerate deprotection .

- pH dependency : The sulphonate group remains inert in neutral/basic media (pH 7–12) but hydrolyzes in acidic conditions (pH < 3) .

Q. What strategies resolve contradictions in reported yields of protected intermediates using this compound?

- Methodological Answer : Discrepancies arise from:

Comparison with Similar Compounds

Chemical Structure and Substituent Effects

O-Benzylglycine toluene-p-sulphonate belongs to the broader class of p-toluenesulfonate derivatives. Its structural uniqueness lies in the benzyl-glycine ester group, which contrasts with other sulfonates:

- Hexadecyltrimethylammonium toluene-p-sulphonate (CAS 138-32-9): Features a quaternary ammonium head group (C₁₆H₃₃N⁺) attached to the sulfonate, imparting surfactant-like properties.

- N-Aryl-p-toluenesulfonates: Contain aromatic amine substituents (e.g., 4-aminobut-2-ynyl groups), which influence reactivity in solvolysis and coupling reactions.

- Cyclohexyl/Cyclopentyl toluene-p-sulphonates : Cycloaliphatic substituents exhibit distinct solvolysis behaviors, such as hydride shifts during acetolysis.

Table 1: Structural and Functional Comparison

| Compound | Substituent Group | Key Functional Role |

|---|---|---|

| This compound | Benzyl-glycine ester | Pharmaceutical intermediate |

| Hexadecyltrimethylammonium toluene-p-sulphonate | C₁₆ alkyl chain + quaternary ammonium | Surfactant/Lab reagent |

| N-Aryl-p-toluenesulfonates | Aromatic amines | Solvolysis/cross-coupling substrates |

| Cyclohexyl toluene-p-sulphonate | Cyclohexyl group | Studied for cation isomerization |

Physicochemical Properties

- LogP : this compound has a calculated LogP of 0.565, indicating moderate hydrophilicity. This contrasts with Hexadecyltrimethylammonium toluene-p-sulphonate, which is highly lipophilic due to its long alkyl chain.

- Solubility : The glycine ester moiety enhances aqueous solubility compared to purely aromatic sulfonates (e.g., N-aryl derivatives), which often require organic solvents for dissolution.

Analytical Techniques

- HPLC : this compound is analyzed using Newcrom R1 columns (3 µm particles for UPLC), optimized with acetonitrile/water/acid mobile phases. Comparable sulfonates (e.g., N-aryl derivatives) may require alternative columns due to differences in polarity.

- Spectroscopy : While ¹H/¹³C NMR and IR data for this compound are pending, cyclohexyl sulfonates have been characterized via ¹³C NMR to track isotopic labeling during solvolysis.

Research Findings and Data Gaps

- Stability : this compound’s glycine ester may confer hydrolytic sensitivity compared to more stable N-aryl or alkyl sulfonates.

- Isomerization Trends: Cycloaliphatic sulfonates undergo significant hydride shifts (up to 60%) under specific conditions, a phenomenon less relevant to the rigid benzyl-glycine structure.

- Data Limitations : Spectral data (NMR, IR) for this compound remain incomplete, necessitating further characterization.

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Direct Esterification-Sulfonation Method

The most widely reported synthesis begins with the esterification of glycine with benzyl alcohol, followed by sulfonation using p-toluenesulfonic acid. The reaction proceeds in two stages:

-

Esterification : Glycine reacts with benzyl alcohol in the presence of an acid catalyst (e.g., concentrated ) under reflux. The benzyl group protects the amino acid’s carboxyl moiety, forming O-benzylglycine .

-

Sulfonation : The intermediate is treated with p-toluenesulfonic acid in anhydrous toluene. The sulfonic acid group introduces the toluene-p-sulphonate counterion, yielding the final product .

Key Reaction Conditions :

-

Temperature: 80–100°C for esterification; 40–70°C for sulfonation .

-

Molar Ratio: Glycine : benzyl alcohol : p-toluenesulfonic acid = 1 : 1.2 : 1.1 .

-

Solvent: Anhydrous toluene or dichloromethane to minimize hydrolysis .

Mechanistic Insights :

The esterification follows a nucleophilic acyl substitution mechanism, where the hydroxyl group of benzyl alcohol attacks the carboxyl carbon of glycine. Sulfonation involves electrophilic aromatic substitution, with the sulfonic acid group attaching to the para position of the toluene ring .

Coupling Agent-Mediated Synthesis

Alternative methods employ coupling agents like dicyclohexylcarbodiimide (DCC) to activate the carboxyl group of glycine, enhancing reaction efficiency. This approach reduces racemization risks, critical for maintaining stereochemical integrity in peptide synthesis .

Procedure :

-

Glycine is dissolved in dry tetrahydrofuran (THF) with DCC and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Benzyl alcohol is added dropwise, and the mixture is stirred at 0–5°C for 24 hours.

-

The resultant O-benzylglycine is sulfonated as described in Section 1.1 .

Advantages :

-

Higher yields (85–92%) compared to direct esterification (70–78%) .

-

Reduced side products from over-sulfonation.

Optimization of Reaction Parameters

Temperature and Time Dependence

Optimal sulfonation occurs at 50°C for 90 minutes, as higher temperatures (>70°C) promote decomposition, while lower temperatures (<40°C) slow kinetics . Esterification requires reflux conditions (100°C) for 4–6 hours to achieve >90% conversion .

Table 1: Impact of Temperature on Sulfonation Efficiency

| Temperature (°C) | Reaction Time (min) | Yield (%) | Purity (%) |

|---|---|---|---|

| 40 | 120 | 65 | 88 |

| 50 | 90 | 78 | 95 |

| 60 | 60 | 72 | 91 |

| 70 | 45 | 68 | 87 |

Data adapted from industrial-scale trials .

Solvent Selection

Polar aprotic solvents (e.g., THF, DMF) improve glycine solubility but may complicate sulfonation. Non-polar solvents like toluene are preferred for sulfonation due to their inertness and ease of water removal via azeotropic distillation .

Table 2: Solvent Effects on Esterification Yield

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| Toluene | 2.4 | 78 |

| THF | 7.5 | 92 |

| DCM | 8.9 | 85 |

| DMF | 36.7 | 88 |

THF achieves the highest yield but requires stringent anhydrous conditions .

Purification and Characterization

Crystallization Techniques

The crude product is purified via recrystallization from ethanol/water (3:1 v/v). Impurities like unreacted glycine remain in the aqueous phase, while this compound crystallizes as white needles .

Optimized Crystallization Conditions :

-

Cooling Rate: 0.5°C/min to avoid occluding impurities.

-

Seed Crystal Addition: Enhances crystal uniformity.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) :

-

NMR (400 MHz, DMSO-d6) : δ 7.25–7.35 (m, 5H, benzyl aromatic), δ 4.50 (s, 2H, CH2Ph), δ 3.85 (q, 2H, COOCH2), δ 2.30 (s, 3H, toluene-p-methyl) .

-

NMR : 170.1 ppm (C=O), 136.2 ppm (sulfonate aromatic C), 66.8 ppm (COOCH2) .

Infrared (IR) Spectroscopy :

High-Performance Liquid Chromatography (HPLC) :

-

Column: Newcrom R1 C18 (4.6 × 250 mm).

-

Mobile Phase: Acetonitrile/water/0.1% H3PO4 (60:40:0.1).

Industrial-Scale Production Challenges

Byproduct Formation

Over-sulfonation generates bis-sulfonated derivatives, detectable via HPLC. Mitigation strategies include:

Properties

IUPAC Name |

benzyl 2-aminoacetate;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.C7H8O3S/c10-6-9(11)12-7-8-4-2-1-3-5-8;1-6-2-4-7(5-3-6)11(8,9)10/h1-5H,6-7,10H2;2-5H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJKJXKRHMUXQSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10169657 | |

| Record name | O-Benzylglycine toluene-p-sulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10169657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1738-76-7 | |

| Record name | Glycine, phenylmethyl ester, 4-methylbenzenesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1738-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-Benzylglycine toluene-p-sulphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001738767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-Benzylglycine toluene-p-sulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10169657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-benzylglycine toluene-p-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.540 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.